2-Chloro-1-methylpyridin-1-ium bromide 2-Chloro-1-methylpyridin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 153403-89-5
VCID: VC21132302
InChI: InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
SMILES: C[N+]1=CC=CC=C1Cl.[Br-]
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol

2-Chloro-1-methylpyridin-1-ium bromide

CAS No.: 153403-89-5

Cat. No.: VC21132302

Molecular Formula: C6H7BrClN

Molecular Weight: 208.48 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-methylpyridin-1-ium bromide - 153403-89-5

Specification

CAS No. 153403-89-5
Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
IUPAC Name 2-chloro-1-methylpyridin-1-ium;bromide
Standard InChI InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Standard InChI Key OVRQBLJKQKDPLG-UHFFFAOYSA-M
SMILES C[N+]1=CC=CC=C1Cl.[Br-]
Canonical SMILES C[N+]1=CC=CC=C1Cl.[Br-]

Introduction

Chemical Properties and Structure

2-Chloro-1-methylpyridin-1-ium bromide belongs to the family of quaternary ammonium salts derived from pyridine. Its molecular structure is characterized by a pyridine ring with a chlorine substituent at the 2-position and a methyl group attached to the positively charged nitrogen atom, with bromide as the counterion.

Physical and Chemical Characteristics

The compound exhibits the following key properties:

PropertyValue/Description
CAS Number153403-89-5
Molecular FormulaC₆H₇BrClN
Molecular Weight208.48 g/mol
AppearanceCrystalline solid
Chemical ClassQuaternary ammonium salt, Pyridine derivative
SolubilitySoluble in polar organic solvents
Notable FeaturePositively charged nitrogen (quaternary ammonium)

This quaternary ammonium structure significantly influences the compound's reactivity, making it particularly useful as an activating agent in various chemical reactions.

Structural Comparison with Related Compounds

The bromide counterion in 2-Chloro-1-methylpyridin-1-ium bromide distinguishes it from its iodide analog, which is also commonly used in organic synthesis. The bromide counterion affects properties such as solubility and reactivity, providing chemists with alternative options for specific applications based on reaction conditions and requirements.

Synthesis Methods

The synthesis of 2-Chloro-1-methylpyridin-1-ium bromide typically involves the quaternization of 2-chloropyridine with an appropriate methylating agent in the presence of bromide ions.

Applications in Organic Chemistry

2-Chloro-1-methylpyridin-1-ium bromide serves as a valuable reagent in various organic transformations, particularly in dehydrative coupling reactions.

Role as a Coupling Reagent

The compound functions primarily as a dehydrating agent and coupling reagent in organic synthesis. Its efficacy in activating hydroxyl groups enables the formation of diverse chemical bonds and functional group transformations.

Synthetic Applications

The compound facilitates the formation of several important derivatives:

Derivative TypeStarting MaterialsProduct
EstersCarboxylic acids + AlcoholsR-COO-R'
AmidesCarboxylic acids + AminesR-CONH-R'
Lactonesγ- or δ-hydroxy acidsCyclic esters
LactamsAmino acidsCyclic amides

These transformations occur through the activation of hydroxyl groups, allowing subsequent nucleophilic attacks by other reactants and enhancing the efficiency of condensation reactions.

Role in Peptide Synthesis

One of the most significant applications of 2-Chloro-1-methylpyridin-1-ium bromide is in peptide synthesis.

Advantages as a Coupling Agent

In peptide synthesis, 2-Chloro-1-methylpyridin-1-ium bromide serves as an effective coupling reagent due to several favorable properties:

  • Low toxicity compared to alternative reagents

  • Ability to operate under mild reaction conditions

  • Effectiveness in promoting dehydrative coupling reactions

  • Minimal side reactions during peptide bond formation

These characteristics make it particularly valuable for sensitive coupling reactions where maintaining the integrity of chiral centers and functional groups is crucial.

Mechanism of Action

Understanding the mechanism by which 2-Chloro-1-methylpyridin-1-ium bromide operates provides insight into its utility in chemical synthesis.

Activation Mechanism

The mechanism of action involves the activation of hydroxyl groups on substrate molecules, particularly carboxylic acids. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reaction Pathway

The general reaction pathway involves:

  • Initial interaction between the reagent and the hydroxyl group

  • Formation of a reactive intermediate

  • Enhanced susceptibility to nucleophilic substitution

  • Completion of the desired transformation with elimination of the pyridinium moiety

This pathway enables efficient formation of new bonds under conditions that minimize side reactions and maintain stereospecificity.

Comparative Analysis with Related Compounds

The chemical behavior of 2-Chloro-1-methylpyridin-1-ium bromide can be better understood through comparison with structurally related compounds.

Comparison with Iodide Variant

The iodide analog (2-Chloro-1-methylpyridinium iodide) shares many properties with the bromide variant but exhibits some distinct differences:

PropertyBromide VariantIodide Variant
Molecular Weight208.48 g/mol255.48 g/mol
ReactivityHighly reactive coupling agentWidely used in peptide synthesis
ApplicationsGeneral coupling reactionsWell-documented in peptide synthesis
CAS Number153403-89-514338-32-0

The iodide variant has been extensively studied in peptide synthesis applications, where it has been shown to promote the formation of peptide bonds with minimal racemization when used with urethan-protected amino acids .

Current Research and Future Perspectives

Research into the applications of 2-Chloro-1-methylpyridin-1-ium bromide continues to expand its utility in organic synthesis.

Emerging Applications

Current research focuses on:

  • Optimization of reaction conditions for specific transformations

  • Application in the synthesis of complex natural products

  • Development of supported variants for heterogeneous catalysis

  • Exploration of green chemistry applications with reduced environmental impact

These research directions aim to enhance the efficiency and sustainability of chemical processes utilizing this versatile reagent.

Practical Considerations for Laboratory Use

When working with 2-Chloro-1-methylpyridin-1-ium bromide in laboratory settings, several practical aspects should be considered.

Reaction Optimization

For optimal results when using 2-Chloro-1-methylpyridin-1-ium bromide, researchers should consider:

  • Solvent selection based on substrate solubility

  • Temperature control to prevent side reactions

  • Stoichiometric ratios of reagents

  • Addition of auxiliary bases or additives to enhance reactivity

These factors significantly influence reaction outcomes and product yields.

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